Methyl 4-((2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)carbamoyl)benzoate
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Overview
Description
“Methyl 4-((2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)carbamoyl)benzoate” is a complex organic compound. It likely contains a biphenyl group (two connected benzene rings), a carbamoyl group (NH2CO-), and a benzoate group (C6H5COO-) based on its name .
Synthesis Analysis
The synthesis of complex organic compounds typically involves multiple steps and various types of reactions. For example, the synthesis of a similar compound, 2-(4-methyl-2′-biphenyl)-4-amino-1,2,4-triazole-3-thiol, involved oxidation of a nitrile to an acid, esterification, and hydrazination . The exact synthesis process for “Methyl 4-((2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)carbamoyl)benzoate” would depend on the specific structure and functional groups present.Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography . The structure of “Methyl 4-((2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)carbamoyl)benzoate” would likely be complex due to the presence of multiple functional groups and a biphenyl group .Chemical Reactions Analysis
The chemical reactions involving “Methyl 4-((2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)carbamoyl)benzoate” would depend on its specific structure and functional groups. For example, reactions at the benzylic position (the carbon next to the aromatic ring) are common in organic chemistry .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, methyl benzoate, a simpler compound, is a colorless liquid that is poorly soluble in water but miscible with organic solvents .Scientific Research Applications
Liquid Crystal Technology
A study by Kölbel et al. (1998) on "Formation of thermotropic and lyotropic smectic and columnar liquid crystalline phases by a novel type of rigid rod-like amphiphilic molecule" discusses a novel class of amphiphilic mesogens, including compounds with similar structural features to "Methyl 4-((2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)carbamoyl)benzoate". These compounds exhibit thermotropic and lyotropic smectic and columnar mesophases due to microsegregation of hydrophilic regions from all-aromatic segments in the absence of a flexible alkyl chain, indicating potential applications in the development of new liquid crystal materials (Kölbel, Tschierske, & Diele, 1998).
Crystal Engineering
Johnstone et al. (2010) explored "Pressure as a tool in crystal engineering: inducing a phase transition in a high-Z′ structure". This research provides insights into how high pressure can transform the crystalline structure of related compounds, showcasing the potential of pressure in crystal engineering to achieve desired material properties (Johnstone et al., 2010).
Drug Metabolism
Creaven and Parke's (1966) study on the "Stimulation of hydroxylation by carcinogenic and non-carcinogenic compounds" indicates the metabolic processing of biphenyl compounds in liver microsomal preparations, suggesting the relevance of such compounds in understanding the metabolism of drugs and their interaction with carcinogenic compounds (Creaven & Parke, 1966).
Photophysical Property Investigation
Kim et al. (2021) investigated "Synthesis and photophysical properties of methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate: Quantum yields and excited-state proton transfer (R=CH3O and CN)", providing insights into the unique luminescence properties dependent on substituted groups. This study underlines the potential of such compounds in the development of materials with specific luminescence characteristics (Kim et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that compounds with similar structures often target enzymes or receptors involved in biochemical pathways .
Mode of Action
Compounds with similar structures often interact with their targets through mechanisms such as free radical bromination, nucleophilic substitution, and oxidation . These interactions can lead to changes in the target’s function, potentially altering the biochemical pathways in which the target is involved .
Biochemical Pathways
The suzuki–miyaura (sm) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, is often associated with compounds of similar structure . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Properties
IUPAC Name |
methyl 4-[[2-hydroxy-2-(4-phenylphenyl)propyl]carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO4/c1-24(28,21-14-12-18(13-15-21)17-6-4-3-5-7-17)16-25-22(26)19-8-10-20(11-9-19)23(27)29-2/h3-15,28H,16H2,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXNUZCIXSYAIAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(C=C1)C(=O)OC)(C2=CC=C(C=C2)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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